molecular formula C14H16ClN3O4S2 B2445452 3-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzenesulfonamide CAS No. 1172721-00-4

3-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzenesulfonamide

Cat. No.: B2445452
CAS No.: 1172721-00-4
M. Wt: 389.87
InChI Key: OXQWAPNXTOPTRJ-UHFFFAOYSA-N
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Description

3-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H16ClN3O4S2 and its molecular weight is 389.87. The purity is usually 95%.
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Biological Activity

3-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18ClN3O4SC_{15}H_{18}ClN_{3}O_{4}S, with a molecular weight of approximately 385.84 g/mol. The structure includes a chloro substituent, a sulfonamide group, and a pyrazole moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC15H18ClN3O4SC_{15}H_{18}ClN_{3}O_{4}S
Molecular Weight385.84 g/mol
CAS Number[insert CAS number]
SolubilitySoluble in DMSO

Biological Activity

Research indicates that this compound exhibits significant bioactive properties, particularly in the following areas:

1. Antimicrobial Activity

Studies have shown that this compound demonstrates antimicrobial effects against various bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. In vitro assays revealed that it effectively inhibits carbonic anhydrase and certain proteases, suggesting potential applications in treating conditions like glaucoma and cancer.

3. Anticancer Properties

In cell line studies, the compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways.

The biological activity of the compound is believed to stem from its ability to interact with various molecular targets:

  • Binding Affinity : The sulfonamide group is known to enhance binding affinity to target proteins, potentially altering their function.
  • Signal Transduction : By modulating key signaling pathways, the compound may influence cellular responses to external stimuli.

Case Studies

Several studies have been conducted to assess the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of the compound against resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, highlighting its potential as an alternative treatment option.

Case Study 2: Cancer Cell Viability

Research published in Cancer Research assessed the cytotoxic effects of the compound on human cancer cell lines. The study found that treatment with varying concentrations led to significant reductions in cell viability, with IC50 values indicating potent anticancer activity.

Properties

IUPAC Name

3-chloro-N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O4S2/c1-10-7-14(18(16-10)12-5-6-23(19,20)9-12)17-24(21,22)13-4-2-3-11(15)8-13/h2-4,7-8,12,17H,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQWAPNXTOPTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.